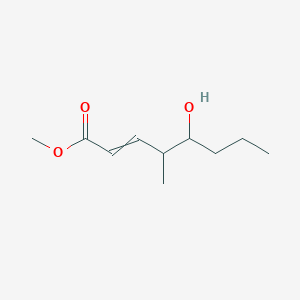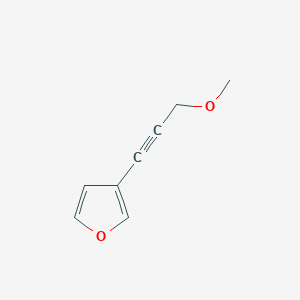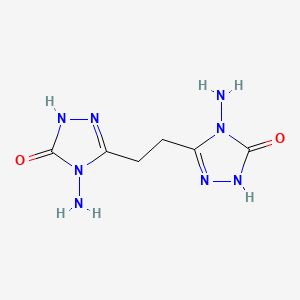
Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロエチル)-1H-ピロール-3-カルボン酸メチルは、ピロール誘導体のクラスに属する化学化合物です。ピロールは、1つの窒素原子を含む五員環芳香族複素環です。
準備方法
合成経路と反応条件
1-(2-クロロエチル)-1H-ピロール-3-カルボン酸メチルの合成は、通常、ピロールと2-クロロエチルクロロホルメートをトリエチルアミンなどの塩基の存在下で反応させることで行われます。反応は、ジクロロメタンなどの有機溶媒中で還流条件下で行われます。生成物は、カラムクロマトグラフィーで精製して、高収率で目的の化合物を得ます。
工業的製造方法
この化合物の工業的製造方法には、同様の合成経路が用いられますが、より大規模で行われます。連続フローリアクターや自動化システムを使用することで、製造プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
1-(2-クロロエチル)-1H-ピロール-3-カルボン酸メチルは、次のようなさまざまな化学反応を起こすことができます。
求核置換反応: クロロエチル基は、アミン、チオール、アルコキシドなどの求核剤によって置換されます。
酸化: ピロール環は、酸化されてピロール-2,3-ジオンまたはその他の酸化誘導体になります。
還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルコールに還元できます。
一般的な試薬と条件
求核置換反応: ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの極性非プロトン性溶媒中のアジ化ナトリウム、チオール化カリウム、またはメトキシドナトリウムなどの試薬。
酸化: 酸性または塩基性条件下での過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: テトラヒドロフラン (THF) などの無水溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
生成される主要な生成物
求核置換反応: さまざまな官能基を持つ置換ピロール誘導体。
酸化: ピロール-2,3-ジオンまたはその他の酸化ピロール誘導体。
還元: ピロール-3-カルビノールまたはその他の還元誘導体。
科学研究への応用
1-(2-クロロエチル)-1H-ピロール-3-カルボン酸メチルは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子や複素環の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: 治療の可能性を持つ医薬品化合物の開発のための前駆体として研究されています。
産業: その独自の化学的特性により、ポリマーやコーティングなどの先端材料の製造に使用されています。
科学的研究の応用
Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
1-(2-クロロエチル)-1H-ピロール-3-カルボン酸メチルの作用機序には、さまざまな分子標的との相互作用が関係しています。クロロエチル基は、生体分子中の求核部位と共有結合を形成し、タンパク質、核酸、その他の細胞成分の修飾につながります。これは、酵素活性の阻害、細胞プロセスの破壊、特定のケースでの細胞死の誘導につながる可能性があります。
類似の化合物との比較
類似の化合物
- 1-(2-ブロモエチル)-1H-ピロール-3-カルボン酸メチル
- 1-(2-ヨードエチル)-1H-ピロール-3-カルボン酸メチル
- 1-(2-フルオロエチル)-1H-ピロール-3-カルボン酸メチル
独自性
1-(2-クロロエチル)-1H-ピロール-3-カルボン酸メチルは、クロロエチル基の存在により、独特の反応性と化学的特性を備えています。ブロモ、ヨード、フルオロ類似体と比較して、クロロ誘導体は反応性と安定性のバランスが取れており、有機合成における汎用性の高い中間体であり、さまざまな研究アプリケーションにおいて貴重な化合物です。
類似化合物との比較
Similar Compounds
- Methyl 1-(2-bromoethyl)-1H-pyrrole-3-carboxylate
- Methyl 1-(2-iodoethyl)-1H-pyrrole-3-carboxylate
- Methyl 1-(2-fluoroethyl)-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and chemical properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
CAS番号 |
952182-31-9 |
|---|---|
分子式 |
C8H10ClNO2 |
分子量 |
187.62 g/mol |
IUPAC名 |
methyl 1-(2-chloroethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H10ClNO2/c1-12-8(11)7-2-4-10(6-7)5-3-9/h2,4,6H,3,5H2,1H3 |
InChIキー |
YYRVQKUBYXEILS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(C=C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


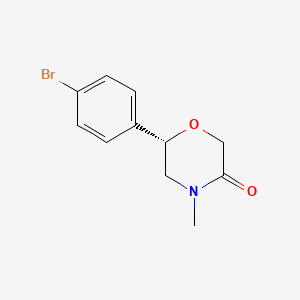
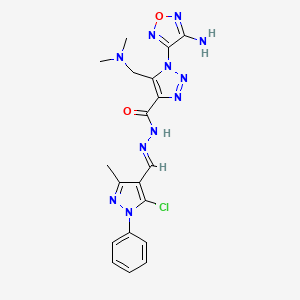

![2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12631048.png)

![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)

![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)
